Jaborosalactone D

Descripción general

Descripción

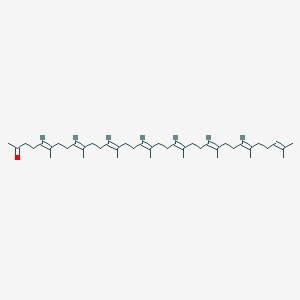

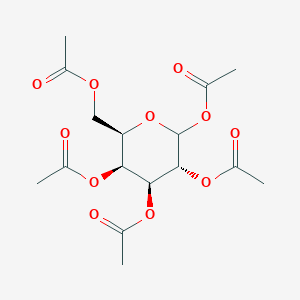

Jaborosalactone D is a natural compound that is found in the roots of Physalis viscosa . It is a type of steroid and has a molecular formula of C28H40O6 . The compound is a powder and can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Synthesis Analysis

The synthesis of Jaborosalactone D and its analogues has been explored in several studies . For instance, a study on the synthesis of semisynthetic analogues of withalongolide A, a congener of withaferin A, revealed that these analogues were more cytotoxic than the parent compound . This suggests that modifications to the structure of Jaborosalactone D could potentially enhance its biological activity.Molecular Structure Analysis

Jaborosalactone D has a complex molecular structure. It contains a total of 78 bonds, including 38 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and various types of rings and functional groups . The exact mass of Jaborosalactone D is 472.282489 g/mol .Physical And Chemical Properties Analysis

Jaborosalactone D is a powder that can be dissolved in various solvents . It has a molecular weight of 472.61 g/mol . The compound contains a total of 78 bonds, including 38 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and various types of rings and functional groups .Aplicaciones Científicas De Investigación

Rheumatic Disease Treatment : Jaborosalactone D is being explored for its potential in treating rheumatic diseases, particularly rheumatoid arthritis (RA), by targeting Janus kinase (JAK) inhibitors (Tanaka, 2019).

Cancer Research : This compound and its derivatives exhibit antiproliferative activity and induce quinone reductase 1 activity, suggesting potential applications in targeting cancer cells. Studies have shown its effectiveness against human solid tumor cancer cell lines (Garcia et al., 2014), (Garcia et al., 2012).

Chemical Research : Jaborosalactone D has been used to demonstrate specific configurations in Jaborosalactones and develop new degradation schemes for withanolides (Tschesche, Annen, & Welzel, 1971).

Atopic Dermatitis Treatment : It is in various phases of trials for treating atopic dermatitis, highlighting its potential in dermatological applications (Hon, Chan, & Leung, 2021).

Agricultural Research : Jaborosalactone D demonstrates selective phytotoxicity, suggesting potential applications in agricultural research, particularly in weed management (Nicotra et al., 2006).

Biochemistry : It is recognized as a precursor of withaferin A and withanolides, which are later biodegraded into unknown products, thus contributing to the understanding of biochemical pathways (Veleiro, Burton, & Gros, 1985).

Direcciones Futuras

The future research directions for Jaborosalactone D could include further exploration of its synthesis and biological activity. For instance, the synthesis of semisynthetic analogues of withalongolide A, a congener of withaferin A, revealed that these analogues were more cytotoxic than the parent compound . This suggests that modifications to the structure of Jaborosalactone D could potentially enhance its biological activity. Additionally, given the range of biological activities exhibited by other withanolides , further investigation into the biological activity of Jaborosalactone D could be beneficial.

Propiedades

IUPAC Name |

(2R)-2-[(1S)-1-[(5R,6R,8S,9S,10R,13S,14S,17R)-5,6-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-15-12-22(34-25(32)18(15)14-29)16(2)19-7-8-20-17-13-24(31)28(33)10-5-6-23(30)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,29,31,33H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22+,24+,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWRZKAVHDHGID-VZGLNVPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jaborosalactone D | |

CAS RN |

19891-82-8 | |

| Record name | Jaborosalactone D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jaborosalactone D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)